1-(3,5-Dicyanophenyl)propan-2-one

Description

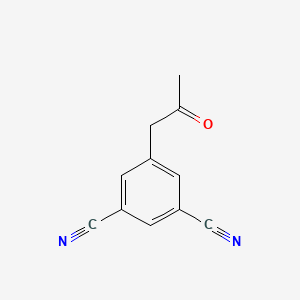

1-(3,5-Dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a phenyl ring substituted with two cyano groups at the 3 and 5 positions and a propan-2-one group at the 1 position.

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

5-(2-oxopropyl)benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-8(14)2-9-3-10(6-12)5-11(4-9)7-13/h3-5H,2H2,1H3 |

InChI Key |

CMZFAMPBVDCLGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dicyanophenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dicyanobenzaldehyde and acetone.

Condensation Reaction: The key step involves a condensation reaction between 3,5-dicyanobenzaldehyde and acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dicyanophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(3,5-Dicyanophenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Chemical Research: The compound is studied for its reactivity and potential use in various chemical transformations.

Mechanism of Action

The mechanism of action of 1-(3,5-Dicyanophenyl)propan-2-one involves its interaction with molecular targets and pathways. The cyano groups and the ketone functionality play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it versatile in different chemical contexts .

Comparison with Similar Compounds

Similar Compounds

1-(2,3-Dicyanophenyl)propan-2-one: Similar structure but with cyano groups at different positions.

1-(4-Cyanophenyl)propan-2-one: Contains only one cyano group.

1-(3,5-Dimethylphenyl)propan-2-one: Substituted with methyl groups instead of cyano groups.

Uniqueness

1-(3,5-Dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups at specific positions on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. The cyano groups enhance the compound’s electrophilicity, making it a valuable intermediate in various chemical reactions.

Biological Activity

1-(3,5-Dicyanophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound, supported by data from recent studies and case analyses.

Chemical Structure

The compound's structure can be represented as follows:

where the dicyanophenyl group contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has demonstrated that derivatives of similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on breast cancer cells, it was found that these compounds exhibited significant cell death with minimal effects on normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Apoptosis |

| Related Chalcone Derivative | MCF-7 | 20 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound showed promising results against various bacterial strains.

Antimicrobial Efficacy

A study assessed the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These results indicate that the compound possesses moderate antimicrobial activity, which could be further explored for therapeutic applications.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The compound demonstrated significant free radical scavenging activity.

Antioxidant Assay Results

| Assay Type | EC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Assay | 25 |

These findings suggest that the compound could serve as a potential antioxidant agent in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.